3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Brand Name: Vulcanchem
CAS No.: 6457-55-2
VCID: VC3854435
InChI: InChI=1S/C7H10NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
SMILES: C[N+]1=CC=CC(=C1)CO.[I-]
Molecular Formula: C7H10INO
Molecular Weight: 251.06 g/mol

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide

CAS No.: 6457-55-2

Cat. No.: VC3854435

Molecular Formula: C7H10INO

Molecular Weight: 251.06 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide - 6457-55-2

Specification

CAS No. 6457-55-2
Molecular Formula C7H10INO
Molecular Weight 251.06 g/mol
IUPAC Name (1-methylpyridin-1-ium-3-yl)methanol;iodide
Standard InChI InChI=1S/C7H10NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Standard InChI Key QFDHWRJKTOCGND-UHFFFAOYSA-M
SMILES C[N+]1=CC=CC(=C1)CO.[I-]
Canonical SMILES C[N+]1=CC=CC(=C1)CO.[I-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₇H₁₀INO and a molecular weight of 267.07 g/mol . Its systematic IUPAC name is 1-methyl-3-(hydroxymethyl)pyridin-1-ium iodide, reflecting the substitution pattern on the pyridinium ring. Common synonyms include:

  • 3-(Hydroxymethyl)-1-methylpyridinium iodide

  • 1-Methyl-3-hydroxymethylpyridinium iodide .

Structural Characterization

While no crystallographic data for this specific compound are available in the literature, its structure can be inferred from related pyridinium salts. The hydroxymethyl group (-CH₂OH) at the 3-position introduces polarity, while the methyl group at the 1-position enhances the cationic character of the pyridinium ring. The iodide ion serves as a counterion, stabilizing the charge (Fig. 1).

Table 1: Key Identifiers of 3-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide

PropertyValueSource
CAS Number6457-55-2
Molecular FormulaC₇H₁₀INO
Molecular Weight267.07 g/mol
IUPAC Name1-methyl-3-(hydroxymethyl)pyridin-1-ium iodide

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-(hydroxymethyl)-1-methylpyridin-1-ium iodide typically involves quaternization of a pyridine derivative with methyl iodide. A representative pathway (adapted from analogous syntheses ) proceeds as follows:

  • Starting Material: 3-(Hydroxymethyl)pyridine is reacted with methyl iodide in methanol under reflux conditions.

  • Reaction Conditions: Nitrogen atmosphere, 75°C, overnight stirring .

  • Workup: Removal of excess methyl iodide and methanol via vacuum evaporation yields a crude solid, which is recrystallized from hot methanol .

Key Reaction:

3-(Hydroxymethyl)pyridine + CH₃IMeOH, 75°C3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide\text{3-(Hydroxymethyl)pyridine + CH₃I} \xrightarrow{\text{MeOH, 75°C}} \text{3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide}

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar solvents such as methanol, ethanol, and acetonitrile but insoluble in nonpolar solvents like hexane. Stability data suggest sensitivity to light and moisture, necessitating storage in dark, airtight containers .

Spectroscopic Data

Although direct spectral data for the 3-isomer are unavailable, the 4-isomer provides a useful benchmark:

  • ¹H NMR (Methanol-d₄): δ 8.83 (d, 2H, Ar-H), 8.04 (d, 2H, Ar-H), 4.83 (s, 2H, -CH₂OH), 4.40 (s, 3H, N-CH₃) .

  • ¹³C NMR: Peaks corresponding to the pyridinium ring (δ 144–164 ppm) and hydroxymethyl carbon (δ 61 ppm) .

Applications and Reactivity

Role in Organic Synthesis

The compound’s iodide ion can act as a nucleophile, while the hydroxymethyl group participates in condensation or oxidation reactions. Potential applications include:

  • Phase-transfer catalysis due to its ionic nature.

  • Precursor for functionalized ionic liquids .

Biological Relevance

Quaternary ammonium salts are often explored for antimicrobial activity, though specific studies on this compound remain unpublished.

HazardPrecautionary MeasureSource
Skin/Eye IrritationUse gloves and goggles; avoid direct contact
Moisture SensitivityStore in airtight container with desiccant
Light SensitivityProtect from light; use amber glassware
Inhalation RiskUse in well-ventilated areas; employ fume hoods

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